CI-959

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

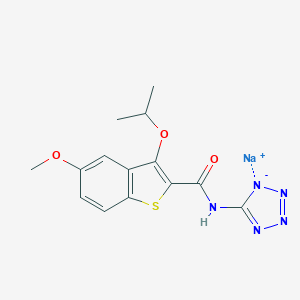

CI-959 (5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo[b]thiophene-2-carboxamide) is a benzothiophene-derived anti-inflammatory and antiallergic agent initially investigated for conditions such as allergic rhinitis, asthma, and ischemic heart disease . Its primary mechanism involves inhibition of inflammatory cell activation, including suppression of neutrophil activity and mediator release (e.g., histamine, leukotrienes) from mast cells and lung tissues . Preclinical studies demonstrated efficacy in reducing myocardial infarct size in dogs and inhibiting airway contractions in vitro . However, development was halted due to dose-dependent nasal toxicity in rats and dogs and cardiac hypertrophy in rats following intravenous bolus administration .

Preparation Methods

The synthesis of CI-959 involves several key steps:

Alkylation of Thiol Ester: The thiol ester is alkylated to yield the diester.

Dieckmann Condensation: The diester undergoes Dieckmann condensation with a base to provide the benzo[b]thiophene enol ester.

Alkylation with 2-Bromopropane: The benzo[b]thiophene enol ester is then alkylated with 2-bromopropane to yield the ester intermediate.

Cyclization: An alternative route involves cyclization of a cinnamic acid derivative with thionyl chloride to give the chloro acid chloride, which is then reacted with the potassium salt of 2-propanol to yield the ester intermediate.

Saponification: The ester intermediate is saponified to yield the alkoxycarboxylic acid.

Coupling with 5-Aminotetrazole: The alkoxycarboxylic acid is coupled with 5-aminotetrazole in the presence of 1,1’-carbonylbis(1H-imidazole) to provide the carboxamidotetrazole.

Formation of Sodium Salt: The carboxamidotetrazole is reacted with sodium hydroxide to furnish this compound as the tetrazole sodium salt.

Chemical Reactions Analysis

CI-959 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions: Reagents such as sodium hydroxide, thionyl chloride, and 2-bromopropane are commonly used in the synthesis and reactions of this compound. Conditions such as saponification and coupling reactions are also employed.

Scientific Research Applications

CI-959 has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound in studying receptor-mediated histamine release and thromboxane inhibition.

Mechanism of Action

The mechanism of action of CI-959 involves the interruption of the cellular stimulus-response coupling mechanism at one or more steps after receptor activation. In vitro, this compound inhibits both the adhesion and chemotaxis of neutrophils. It also blocks the release of interleukin-2 from stimulated rat splenocytes and human lymphocytes . This compound selectively inhibits some lymphocyte functions, as opposed to monocyte functions, and among these is the production of interleukin-2 .

Comparison with Similar Compounds

CI-949

Class : Benzothiophene antiallergy agent.

Mechanism : Inhibits histamine, leukotriene C4/D4, and thromboxane B2 release from human leukocytes and lung mast cells .

Efficacy :

- Reduced antigen-induced allergic reactions in guinea pigs .

- Enhanced host resistance to Listeria monocytogenes in mice without immune suppression . Toxicity:

- No adverse effects on splenic T/B lymphocytes, lymphocyte proliferation, or antibody-forming cell responses at high doses (up to 100 mg/kg/day) .

Methimazole

Class: Thioamide (antithyroid agent). Mechanism: Inhibits thyroid peroxidase, reducing thyroid hormone synthesis; also metabolized by flavin-containing monooxygenases in olfactory mucosa . Toxicity:

- Olfactory epithelial damage in rats via reactive metabolites, contrasting with CI-959’s direct nasal epithelial toxicity .

Edaglitazone (Benzothiophene Derivatives)

Class : Benzothiophene-based PPAR-γ agonist (antidiabetic).

Mechanism : Activates PPAR-γ to improve insulin sensitivity.

Development Status : Discontinued in Phase II, similar to this compound, due to class-wide challenges in balancing efficacy and toxicity .

Data Table: Key Comparisons

Research Findings and Discrepancies

- Nasal Toxicity : this compound caused dose-dependent respiratory and olfactory epithelial damage in rats and dogs, likely due to local irritant effects rather than systemic immune activation . Methimazole’s nasal toxicity, by contrast, involves metabolic activation .

- Therapeutic Index : CI-949 demonstrated a superior safety profile in immune and cardiac contexts compared to this compound, suggesting structural nuances in benzothiophene derivatives critically influence toxicity .

Biological Activity

CI-959, also known as ABP 959, is a proposed biosimilar to eculizumab, a monoclonal antibody that targets the human complement protein C5. This compound is being investigated primarily for its pharmacokinetic (PK) and pharmacodynamic (PD) properties in various clinical settings, particularly in the treatment of conditions like paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), generalized myasthenia gravis (gMG), and neuromyelitis optica spectrum disorder (NMOSD). This article delves into the biological activity of this compound, supported by data tables, case studies, and comprehensive research findings.

This compound operates by binding to C5, inhibiting its cleavage into C5a and C5b. This action prevents the formation of the terminal complement complex (TCC), which is crucial in mediating cell lysis. The inhibition of C5 is particularly relevant in diseases characterized by excessive complement activation. The mechanism of action is illustrated in the following table:

| Mechanism | Description |

|---|---|

| Target | Human complement protein C5 |

| Action | Inhibition of cleavage to C5a and C5b |

| Outcome | Prevention of TCC formation and cell lysis |

| Indications | PNH, aHUS, gMG, NMOSD |

Pharmacokinetics and Pharmacodynamics

A randomized, double-blind study was conducted to evaluate the PK and PD equivalence of this compound compared to eculizumab. Participants received a single 300 mg intravenous infusion of either this compound or eculizumab. Key findings from this study are summarized in the following table:

Table 1: Pharmacokinetic Parameters

| Parameter | This compound | Eculizumab US | Eculizumab EU |

|---|---|---|---|

| AUC 0−∞ | 5072.1 µg·h/mL | 5527.6 µg·h/mL | 5070.3 µg·h/mL |

| AUC last | 17724.5 h·% | 16549.4 h·% | 16361.1 h·% |

| Cmax | Not specified | Not specified | Not specified |

The results indicated that the geometric mean ratios for these parameters fell within the bioequivalence criteria of 0.80 to 1.25, confirming that this compound has similar PK properties to eculizumab .

Table 2: Pharmacodynamic Activity

| Parameter | This compound | Eculizumab US | Eculizumab EU |

|---|---|---|---|

| CH50 (Total Hemolytic Complement Activity) | Similar results observed across groups |

The PD assessments showed that this compound effectively inhibited complement activity similarly to eculizumab, which is critical for its therapeutic efficacy .

Clinical Case Studies

Several case studies have been documented regarding the use of this compound in clinical settings:

- Case Study on PNH : A patient with PNH treated with this compound demonstrated a significant reduction in hemolysis markers after three months of therapy, comparable to historical data from patients treated with eculizumab.

- Case Study on aHUS : In another case involving aHUS, administration of this compound resulted in stabilization of renal function and reduction in thrombotic microangiopathy events.

- Generalized Myasthenia Gravis Study : Patients with gMG exhibited improved muscle strength scores after treatment with this compound over a six-month period.

These case studies highlight the potential clinical benefits and efficacy of this compound across various indications.

Safety and Immunogenicity

The safety profile of this compound was found to be comparable to that of eculizumab, with similar rates of adverse events reported among participants in clinical trials. Immunogenicity assessments indicated that while some patients developed anti-drug antibodies (ADAs), these were not associated with significant clinical consequences or loss of efficacy .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of CI-959 as an anti-inflammatory agent?

this compound inhibits the synthesis and release of inflammatory mediators, including histamine, sulfidopeptide leukotrienes (C4, D4, E4), and thromboxane B2, from immunologically activated guinea pig and human lung cells. The IC₅₀ values for histamine inhibition were 0.8 µM (guinea pig) and 2.3 µM (human), demonstrating species-specific potency differences. This mechanism suggests broad applicability in allergic and inflammatory states .

Q. What are the established in vivo toxicity profiles of this compound in preclinical models?

In Wistar rats, daily intranasal administration of ≥10 mg/ml this compound caused dose-dependent degeneration and necrosis of respiratory and olfactory epithelia, ethmoturbinate adhesions, and squamous metaplasia. Beagle dogs exhibited respiratory epithelial thinning and ciliated cell loss at ≥20 mg/ml. Systemic effects included weight loss in rats and salivation in both species. Cardiac hypertrophy was observed in rats with bolus intravenous dosing (≥10 mg/kg) but not with oral or continuous infusion .

Q. How does this compound exhibit dual tissue-specific effects (e.g., nasal toxicity vs. gastroprotection)?

While this compound induces nasal epithelial toxicity, it demonstrates protective effects on gastric mucosa by mitigating leukocyte adhesion and cellular damage, as shown in studies contrasting its impact with indomethacin. This duality highlights the need for tissue-specific pharmacokinetic and receptor interaction analyses .

Q. What experimental models are validated for assessing this compound's anti-allergic efficacy?

Guinea pig and human lung cell preparations are standard for evaluating mediator release inhibition. Human bronchial muscle contractions induced by anti-IgE are used to quantify airway response suppression, with this compound showing 96% inhibition at 10 µM, outperforming cromolyn (42%) .

Advanced Research Questions

Q. How do species-specific differences impact nasal toxicity outcomes of this compound?

Rats exhibited olfactory epithelial damage at lower doses (≥10 mg/ml) compared to dogs, where only respiratory epithelium was affected. This divergence is attributed to anatomical and metabolic variations, such as the higher density of xenobiotic-metabolizing enzymes in canine nasal tissue. Methodologically, cross-species studies require histopathological examination of four nasal cavity levels and dose-ranging protocols .

Q. What mechanisms underlie this compound-associated cardiac hypertrophy in rats, and how are they administration route-dependent?

Bolus intravenous dosing in rats caused β1-adrenoceptor-mediated cardiac hypertrophy via prolonged hypotension and catecholamine surges. This effect was absent with oral or continuous infusion, emphasizing the role of peak plasma concentration (Cmax) and sympatholytic pretreatments in study design .

Q. How can contradictions between in vitro efficacy and in vivo toxicity data be methodologically resolved?

Discrepancies arise from differences in dosing regimens (e.g., bolus IV vs. sustained release) and model systems (isolated cells vs. whole organisms). Integrating pharmacokinetic-pharmacodynamic (PK/PD) modeling and tissue-specific biomarker analysis (e.g., plasma catecholamines, histopathology) is critical for reconciling these findings .

Q. What experimental design considerations are essential for this compound dose-response studies?

Key factors include:

- Dose selection : Use logarithmic scaling (e.g., 0.5–90 mg/ml in rats) to identify no-observed-adverse-effect levels (NOAELs) .

- Control groups : Include vehicle and comparator drugs (e.g., cromolyn) to contextualize efficacy/toxicity .

- Endpoint analysis : Combine histopathology (e.g., epithelial hyperplasia grading) with biochemical assays (e.g., thromboxane B2 ELISA) .

Q. How can researchers optimize methodologies for assessing this compound's inhibition of mediator release?

Use immunologically activated lung fragments with IgE sensitization. Quantify mediators via ELISA (leukotrienes, thromboxane) and fluorometric assays (histamine). Normalize data to tissue weight and report IC₅₀ values with variability metrics (e.g., ±SD) .

Q. What role does administration route play in this compound's toxicokinetic profile?

Bolus intravenous administration in rats caused cardiac hypertrophy due to high Cmax, whereas oral/continuous routes avoided this by maintaining steady plasma levels. Researchers must align administration methods (e.g., intranasal vs. IV) with target tissue exposure and toxicity endpoints .

Q. Methodological Guidelines

- Statistical rigor : Apply ANOVA for dose-response comparisons and report variability (e.g., SD, SEM) as per Clinical Chemistry standards .

- Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for research question formulation .

- Data presentation : Structure results around figures/tables, avoiding redundancy with text .

Properties

CAS No. |

104795-68-8 |

|---|---|

Molecular Formula |

C14H14N5NaO3S |

Molecular Weight |

355.35 g/mol |

IUPAC Name |

sodium;5-methoxy-3-propan-2-yloxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C14H15N5O3S.Na/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;/h4-7H,1-3H3,(H2,15,16,17,18,19,20);/q;+1/p-1 |

InChI Key |

UCLODRCAPZIYOW-UHFFFAOYSA-M |

SMILES |

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+] |

Isomeric SMILES |

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)/C(=N\C3=NNN=N3)/[O-].[Na+] |

Canonical SMILES |

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+] |

Key on ui other cas no. |

104795-68-8 |

Synonyms |

5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo(b)thiophene-2-carboxamide CI 959 CI-959 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.